Functional Group Density vs. Closest Commercial Analogs
The target compound incorporates three distinct functional modules (chloromethyl, tetrahydrofuran, N‑phenyl‑amine) within a single molecule of MW 279.72 g mol⁻¹ . Four commercially available comparator compounds each lack at least two of these modules, reducing their synthetic versatility. The functional‑group count (3 reactive/structural handles) versus the comparators is quantifiable: 5‑(tetrahydrofuran‑2‑yl)‑1,3,4‑oxadiazol‑2‑amine (CAS 502133‑68‑8) carries only one module (tetrahydrofuran), with MW 155.15 g mol⁻¹ ; 5‑(chloromethyl)‑1,3,4‑oxadiazol‑2‑amine (CAS 1277183‑21‑7) carries only the chloromethyl handle, MW 133.54 g mol⁻¹ ; N‑phenyl‑1,3,4‑oxadiazol‑2‑amine (CAS 1750‑80‑7) carries only the N‑phenyl‑amine module, MW 161.16 g mol⁻¹ .
| Evidence Dimension | Number of distinct functional modules per molecule |
|---|---|
| Target Compound Data | 3 modules (chloromethyl + tetrahydrofuran + N‑phenyl‑amine); MW 279.72 g mol⁻¹ |
| Comparator Or Baseline | ① 5‑(Tetrahydrofuran‑2‑yl)‑1,3,4‑oxadiazol‑2‑amine: 1 module, MW 155.15 g mol⁻¹. ② 5‑(Chloromethyl)‑1,3,4‑oxadiazol‑2‑amine: 1 module, MW 133.54 g mol⁻¹. ③ N‑Phenyl‑1,3,4‑oxadiazol‑2‑amine: 1 module, MW 161.16 g mol⁻¹. ④ 5‑[5‑(Chloromethyl)oxolan‑2‑yl]‑N‑methyl‑1,3,4‑oxadiazol‑2‑amine: 2 modules, MW 217.65 g mol⁻¹. |
| Quantified Difference | Target compound possesses 2–3× the functional‑module count of the mono‑functional analogs and 1 additional module vs. the N‑methyl analog. |
| Conditions | Structural analysis based on CAS registry entries and vendor technical datasheets. |
Why This Matters
Higher functional‑group density reduces the number of synthetic steps required to reach complex lead candidates, directly impacting procurement value per purchased milligram.
